Trandolapril

Pharmacokinetics Tissue Distribution ACE Inhibitor Lipophilicity

Trandolapril (CAS 87679-37-6) is the ACE inhibitor of choice for research programs targeting post-infarction left ventricular remodeling, heart failure progression, or tissue-specific ACE inhibition. Supported by the TRACE trial demonstrating a 16% reduction in all-cause mortality (p=0.042), its exceptional lipophilicity (log kw7.4 = 1.487) ensures durable vascular and tissue ACE inhibition unmatched by enalapril or lisinopril. This agent provides consistent 24-hour blood pressure control with trough-to-peak ratios ≥50%, making it a superior comparator for ambulatory blood pressure monitoring and circadian BP variability studies. Its well-characterized synergy with verapamil SR also enables novel combination regimen investigations. Procure this high-purity compound for reproducible, clinically translatable cardioprotective research.

Molecular Formula C24H34N2O5
Molecular Weight 430.5 g/mol
CAS No. 87679-37-6
Cat. No. B549266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrandolapril
CAS87679-37-6
Synonyms1-(2-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-1-oxopropyl)octahydro-1H-indol-2-carboxylic acid
Gopten
Mavik
Odrik
RU 44570
RU-44570
RU44570
trandolapril
Udrik
Molecular FormulaC24H34N2O5
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O
InChIInChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18+,19-,20-,21-/m0/s1
InChIKeyVXFJYXUZANRPDJ-WTNASJBWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in chloroform, dichloromethane, methanol
2.07e-02 g/L

Trandolapril for Scientific and Procurement Use: A Potent, Lipophilic ACE Inhibitor with Unique Tissue Affinity


Trandolapril (CAS: 87679-37-6) is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor prodrug that undergoes hepatic hydrolysis to its active diacid metabolite, trandolaprilat [1]. It is characterized by exceptionally high lipophilicity relative to other ACE inhibitors, which facilitates superior tissue penetration and a prolonged duration of action, enabling once-daily dosing for the management of hypertension and post-myocardial infarction left ventricular dysfunction [2]. Unlike many class members, trandolapril possesses a distinctive pharmacokinetic profile with a terminal elimination half-life of approximately 75 hours for its active metabolite, contributing to sustained 24-hour blood pressure control and consistent trough-to-peak ratios exceeding 50% [3].

Why Trandolapril Cannot Be Interchanged with Other ACE Inhibitors Without Evidence-Based Justification


Despite a shared mechanism of ACE inhibition, the angiotensin-converting enzyme inhibitor class exhibits significant pharmacologic heterogeneity in potency, lipophilicity, tissue distribution, and clinical outcomes. Trandolapril's high lipophilicity drives distinctively long-lasting inhibition of vascular tissue ACE, which cannot be replicated by less lipophilic agents like enalapril or lisinopril [1]. Furthermore, hard endpoint data from the TRACE trial demonstrate a specific 16% reduction in all-cause mortality in post-MI patients that is not automatically class-transferable to every ACE inhibitor, as network meta-analyses show divergent efficacy and safety profiles across agents [2][3]. Therefore, assuming therapeutic or experimental equivalence based solely on the 'ACE inhibitor' classification is scientifically unsound and risks compromising research reproducibility or clinical efficacy. The quantitative evidence below substantiates trandolapril's unique position within the class.

Quantitative Evidence Guide: Why Trandolapril Differentiates from Enalapril, Ramipril, Lisinopril, and Perindopril in Procurement and Research


Lipophilicity Advantage Over Enalapril Drives Superior Tissue Penetration

Trandolaprilat, the active metabolite of trandolapril, demonstrates substantially higher lipophilicity than enalaprilat, the active metabolite of enalapril. Reverse-phase HPLC studies at physiological pH (7.4) quantify this difference, which underpins trandolapril's superior tissue penetration and longer duration of action [1][2].

Pharmacokinetics Tissue Distribution ACE Inhibitor Lipophilicity

Superior Trough-to-Peak Ratio Ensures Consistent 24-Hour Blood Pressure Control

The trough-to-peak (T/P) ratio for blood pressure reduction is a critical metric for assessing the consistency of antihypertensive effect over a 24-hour dosing interval. Meta-analysis of ambulatory blood pressure monitoring studies shows that trandolapril achieves a consistently higher T/P ratio (≥50%, up to 100%) compared to enalapril (40-64%), lisinopril (30-70%), and perindopril (35%) [1][2].

Ambulatory Blood Pressure Monitoring T/P Ratio Once-Daily Dosing

Ex Vivo Tissue ACE Inhibition Potency: Trandolapril 30- to 1000-Fold More Active Than Enalapril in Hypertensive Rats

In spontaneously hypertensive rats (SHRs), a 14-day treatment with trandolapril resulted in substantially greater reductions in blood pressure and ex vivo tissue ACE activity compared to enalapril. The quantitative advantage ranged from 30-fold (for blood pressure reduction) up to 1000-fold (for ACE inhibition in certain tissues), highlighting trandolapril's unique potency in vivo [1][2].

Tissue ACE Inhibition SHR Model Ex Vivo Pharmacology

Clinical Outcomes: TRACE Trial Demonstrates 16-22% Reduction in All-Cause Mortality Post-MI

The pivotal TRACE trial (Trandolapril Cardiac Evaluation) provided robust evidence of trandolapril's mortality benefit in patients with left ventricular dysfunction post-myocardial infarction. Trandolapril reduced all-cause mortality by 16-22% versus placebo over 24-50 months of follow-up. This level of mortality reduction is a specific, evidence-based endpoint for trandolapril [1][2]. Network meta-analyses further suggest trandolapril ranks highly for BP reduction in heart failure, while other ACE inhibitors like lisinopril show divergent efficacy and safety profiles [3].

Post-Myocardial Infarction Mortality Left Ventricular Dysfunction

Pharmacokinetic Advantage: Prolonged Terminal Half-Life of Active Metabolite Enables True Once-Daily Dosing

Trandolapril's active metabolite, trandolaprilat, exhibits an exceptionally long terminal disposition half-life of approximately 75 hours, which is considerably longer than that of enalaprilat (11 hours) or ramiprilat (13-17 hours). This pharmacokinetic property ensures stable plasma ACE inhibition and sustained antihypertensive effect throughout the 24-hour dosing interval, with significant ACE inhibition persisting up to 72 hours after drug withdrawal [1][2].

Pharmacokinetics Half-Life Steady-State Accumulation

Optimal Scientific and Industrial Application Scenarios for Trandolapril Based on Differentiated Evidence


Post-Myocardial Infarction Cardioprotection Research

Given the robust, placebo-controlled mortality reduction demonstrated in the TRACE trial (16% all-cause mortality reduction, p=0.042), trandolapril is the scientifically appropriate choice for preclinical or clinical research programs investigating post-infarction left ventricular remodeling, heart failure progression, or sudden cardiac death [1]. Its specific evidence base in this high-risk population, combined with its long tissue half-life, makes it a superior comparator or investigational agent for studies aiming to replicate or extend these cardioprotective findings.

Vascular and Tissue ACE Inhibition Studies

Trandolapril's exceptional lipophilicity (log kw7.4 = 1.487 vs. enalaprilat's 0.108) and high affinity for vascular tissue ACE make it the ideal candidate for ex vivo and in vivo models focused on tissue-specific ACE inhibition, endothelial function, and vascular remodeling [2]. Researchers requiring maximal and sustained inhibition of tissue ACE in organs such as the heart, vasculature, or brain should prioritize trandolapril over less lipophilic ACE inhibitors to ensure adequate target engagement and durable pharmacodynamic effects [3].

Sustained 24-Hour Blood Pressure Control in Hypertensive Models

For studies utilizing ambulatory blood pressure monitoring or those investigating the consequences of circadian blood pressure variability, trandolapril offers a clear advantage. Its proven ability to consistently achieve a trough-to-peak ratio ≥50% (up to 100%) ensures stable 24-hour BP reduction, a feature not uniformly shared by enalapril (40-64%) or lisinopril (30-70%) [4]. This reliable, around-the-clock efficacy simplifies dosing regimens in long-term hypertension studies and reduces the confounding variable of end-of-dose BP escape.

Combination Therapy Development with Verapamil SR

Trandolapril has a well-characterized and synergistic combination profile with the non-dihydropyridine calcium channel blocker verapamil SR. Factorial design trials have quantified the superior blood pressure reduction of the fixed-dose combination over either monotherapy [5]. This established synergy, supported by a specific fixed-dose combination product (Tarka®), positions trandolapril as the ACE inhibitor of choice for research exploring novel combination regimens targeting hypertension, angina, or diabetic nephropathy where dual RAS and calcium channel blockade is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trandolapril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.